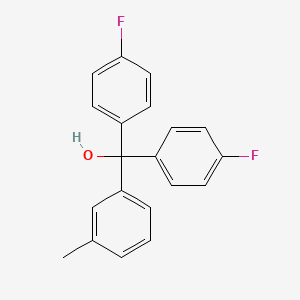
4,4'-Difluoro-3''-methyltrityl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Difluoro-3’'-methyltrityl alcohol is an organic compound with the molecular formula C20H16F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a trityl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-3’‘-methyltrityl alcohol typically involves the reaction of 4,4’-difluorobenzophenone with a methylating agent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-Difluoro-3’'-methyltrityl alcohol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-Difluoro-3’'-methyltrityl alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4,4’-Difluoro-3’'-methyltrityl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-3’'-methyltrityl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares the difluoro substitution but lacks the trityl alcohol structure.
3’'-Methyltrityl alcohol: Contains the trityl alcohol structure with a methyl group but lacks the fluorine atoms.
Properties
CAS No. |
845790-58-1 |
|---|---|
Molecular Formula |
C20H16F2O |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
bis(4-fluorophenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C20H16F2O/c1-14-3-2-4-17(13-14)20(23,15-5-9-18(21)10-6-15)16-7-11-19(22)12-8-16/h2-13,23H,1H3 |
InChI Key |
CTEORXYCOBHSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


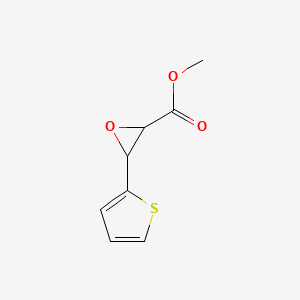

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

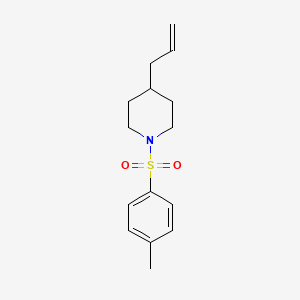
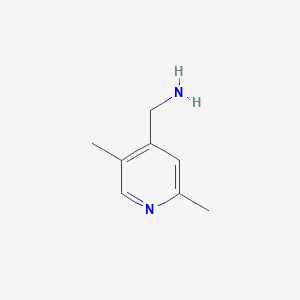
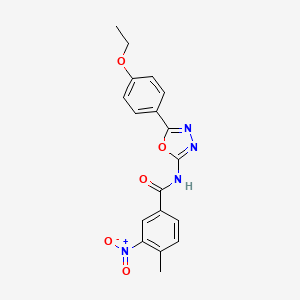
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
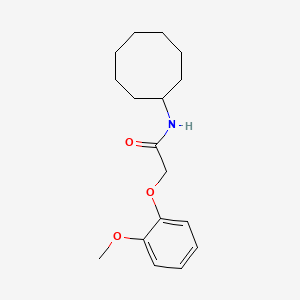
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
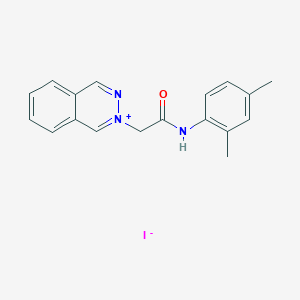
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
